molecular formula C12H11N3 B1598969 9H-carbazole-2,7-diamine CAS No. 6402-13-7

9H-carbazole-2,7-diamine

Cat. No.: B1598969
CAS No.: 6402-13-7
M. Wt: 197.24 g/mol
InChI Key: GODIISWDNKKITG-UHFFFAOYSA-N
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Description

9H-carbazole-2,7-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, a heterocyclic aromatic compound known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The compound is characterized by the presence of two amino groups at the 2 and 7 positions on the carbazole ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed:

Scientific Research Applications

Chemistry: 9H-carbazole-2,7-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structure allows for the formation of conjugated systems with interesting electronic properties .

Biology and Medicine: In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent thermal and chemical stability make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 9H-carbazole-2,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The amino groups at the 2 and 7 positions enhance its ability to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activities .

Biological Activity

9H-Carbazole-2,7-diamine is a derivative of carbazole, a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3C_{12}H_{11}N_3. The compound features two amino groups at the 2 and 7 positions on the carbazole ring, which enhance its reactivity and ability to interact with biological macromolecules. This structural configuration is crucial for its biological activity, allowing it to form hydrogen bonds and engage with various molecular targets such as enzymes and receptors .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains. For instance, Liu et al. synthesized novel carbazole-sulfonamide hybrids that demonstrated cytotoxic effects against cancer cell lines while also exhibiting antibacterial activity . The structural modifications in these derivatives often enhance their efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. For example, Huang et al. designed and synthesized carbazole-based amides that displayed promising viability inhibitory activity against HepG2 (liver cancer) and A875 (melanoma) cell lines. Their findings suggested that certain structural features within these compounds could lead to selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated N-acyl and N-alkyl functionalized carbazole-sulfonamide hybrids against Bel-7402 (liver), HepG2 (liver), and MCF-7 (breast) cell lines. The results indicated that compounds with shorter alkyl chains exhibited higher cytotoxicity compared to those with longer chains .
  • Neuroprotective Effects :
    • Another investigation focused on neuroprotective activities of N-substituted carbazoles against glutamate-induced injury in neuronal cells. Compounds with bulky substituents showed significant protective effects at low concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with various cellular targets. The amino groups facilitate the formation of hydrogen bonds with biological molecules, enhancing the compound's ability to modulate enzymatic activities and receptor interactions. This interaction can lead to apoptosis in cancer cells or inhibition of microbial growth .

Summary of Biological Activities

Biological ActivityDescription
Antimicrobial Effective against various bacterial strains; potential for development into new antibiotics.
Anticancer Demonstrates cytotoxicity towards multiple cancer cell lines; selective toxicity observed in studies.
Neuroprotective Protects neuronal cells from oxidative stress; potential applications in neurodegenerative diseases.

Properties

IUPAC Name

9H-carbazole-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODIISWDNKKITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402779
Record name 9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6402-13-7
Record name 2,7-Diaminocarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6402-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-carbazole-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 3 (6.00 g, 23.3 mmol) in a mixture of acetic acid (200 mL) and hydrochloric acid (35 mL) was added 44.3 g (0.024 mol, Aldrich Co.) of tin(II) chloride. The mixture was refluxed for 24 h under argon. After cooling, the precipitate was separated from the solvent by filtration and washed several times with cold acetic acid. The resulting diammonium salt was dissolved in water followed by addition of an aqueous solution of sodium hydroxide until the pH was around 10. The precipitate was collect by filtration and dried under vacuum. Recristallization in ethanol afforded 3.60 g of the title product as a shiny gray solid. M.P. 248° C. (dec.). (Yield: 78%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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